DSPE-PEG-Azide, MW 2000

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

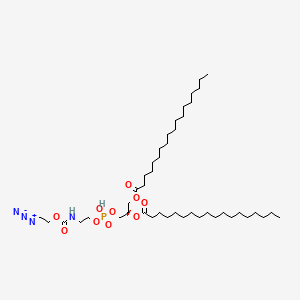

分子式 |

C44H85N4O10P |

|---|---|

分子量 |

861.1 g/mol |

IUPAC名 |

[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

InChI |

InChI=1S/C44H85N4O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(49)55-39-41(40-57-59(52,53)56-38-35-46-44(51)54-37-36-47-48-45)58-43(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-40H2,1-2H3,(H,46,51)(H,52,53)/t41-/m1/s1 |

InChIキー |

XVZOPKPKNYXASJ-VQJSHJPSSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC |

製品の起源 |

United States |

Foundational & Exploratory

DSPE-PEG-Azide MW 2000: An In-Depth Technical Guide for Drug Development Professionals

An essential tool in the targeted delivery of therapeutics, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG-Azide MW 2000) is a high-purity, amphiphilic phospholipid-polymer conjugate. Its unique structure, featuring a lipid tail, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive azide (B81097) group, makes it a versatile component in the formulation of advanced drug delivery systems such as liposomes and lipid nanoparticles (LNPs). This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use in research and drug development.

Core Properties and Specifications

DSPE-PEG-Azide MW 2000 is a white to off-white powder with an average molecular weight of approximately 2800 g/mol , which includes the DSPE lipid anchor and the 2000 Da PEG chain. Due to the polydispersity of the PEG component, the molecular weight is an average.[1] This compound is valued for its ability to spontaneously form micelles or lipid bilayers in aqueous solutions, a critical characteristic for creating nanoparticle-based drug carriers.[2][3]

Physicochemical Characteristics

A summary of the key quantitative data for DSPE-PEG-Azide MW 2000 is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Average Molecular Weight | ~2800 g/mol | |

| Purity | >95% | [2] |

| Solubility | Soluble in water, ethanol, methanol, and chloroform (B151607). | |

| Appearance | White to off-white powder | |

| Storage | -20°C in a dry, dark environment | [2][4] |

| Stability | At least one year under proper storage conditions | [5] |

The Power of Click Chemistry for Bioconjugation

The terminal azide group on the PEG chain is the cornerstone of DSPE-PEG-Azide's utility in targeted drug delivery. This functional group allows for highly efficient and specific covalent attachment of targeting ligands, imaging agents, or other molecules through "click chemistry".[2] This bioorthogonal reaction is rapid, high-yielding, and occurs under mild, aqueous conditions, making it ideal for conjugating sensitive biological molecules.[6]

There are two primary forms of azide-alkyne click chemistry utilized with DSPE-PEG-Azide:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves a terminal alkyne and an azide in the presence of a copper(I) catalyst. It is known for its fast reaction kinetics.[6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with the azide. The absence of a potentially toxic copper catalyst makes SPAAC particularly suitable for in vivo applications.[2][6]

The workflow for these click chemistry reactions enables the straightforward attachment of targeting moieties to the surface of nanoparticles.

Caption: Click chemistry reactions for bioconjugation.

Experimental Protocols for Nanoparticle Formulation and Functionalization

The following are detailed methodologies for the preparation and functionalization of liposomes and lipid nanoparticles using DSPE-PEG-Azide MW 2000.

Liposome (B1194612) Formulation via Thin-Film Hydration

The thin-film hydration method is a common technique for preparing liposomes.

Caption: Workflow for liposome preparation.

Methodology:

-

Lipid Dissolution: Dissolve DSPE-PEG-Azide MW 2000 along with other lipid components (e.g., DSPC, cholesterol) in a suitable organic solvent such as chloroform or a chloroform/methanol mixture in a round-bottom flask.

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation at a temperature above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).

-

Size Reduction: To obtain unilamellar vesicles (ULVs) of a desired size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

Antibody Conjugation to Liposomes via Click Chemistry

This protocol describes the conjugation of an antibody to the surface of pre-formed liposomes containing DSPE-PEG-Azide.

Methodology:

-

Liposome Preparation: Prepare liposomes incorporating DSPE-PEG-Azide MW 2000 using the thin-film hydration method as described above.

-

Antibody Modification: Functionalize the targeting antibody with a DBCO group using a commercially available DBCO-NHS ester. This reaction typically targets primary amines on the antibody.

-

Conjugation Reaction: Mix the DBCO-modified antibody with the azide-functionalized liposomes in a suitable buffer (e.g., PBS, pH 7.4). The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction will proceed spontaneously.

-

Purification: Remove the unconjugated antibody and other reactants by size exclusion chromatography or dialysis.

Targeted Drug Delivery and Signaling Pathways

DSPE-PEG-Azide MW 2000 is instrumental in developing targeted therapies that can selectively deliver drugs to diseased cells, thereby increasing efficacy and reducing off-target toxicity. Below are examples of targeted delivery strategies and the signaling pathways they influence.

HER2-Positive Breast Cancer Therapy with Doxorubicin-Loaded Immunoliposomes

HER2 (Human Epidermal Growth Factor Receptor 2) is overexpressed in a significant portion of breast cancers. Liposomes functionalized with anti-HER2 antibodies can specifically target these cancer cells.

Caption: HER2-targeted liposome signaling.

By delivering doxorubicin directly to HER2-positive cells, these immunoliposomes can induce apoptosis while minimizing damage to healthy tissues.[7]

EGFR-Targeted Nanoparticles for Cancer Treatment

The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy, as its overexpression is common in many tumor types. Nanoparticles decorated with EGFR-targeting ligands, such as the GE11 peptide, can enhance drug delivery to these tumors.[8]

Caption: EGFR-targeted nanoparticle signaling.

VEGF-Targeted siRNA Delivery for Anti-Angiogenesis Therapy

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes the formation of new blood vessels (angiogenesis), a process essential for tumor growth. Delivering siRNA that targets VEGF can inhibit this process.[9]

Caption: VEGF-targeted siRNA delivery pathway.

By silencing the VEGF gene, these nanoparticles can effectively cut off the tumor's blood supply, leading to growth inhibition.[9]

Quality Control and Characterization

Rigorous characterization of DSPE-PEG-Azide MW 2000 and the resulting nanoparticles is crucial for ensuring reproducibility and efficacy. Key analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the DSPE-PEG-Azide.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the lipid conjugate.

-

Dynamic Light Scattering (DLS): To determine the size distribution and polydispersity index (PDI) of the formulated nanoparticles.

-

Zeta Potential Measurement: To evaluate the surface charge of the nanoparticles, which influences their stability and interaction with biological systems.

Safety and Handling

DSPE-PEG-Azide MW 2000 should be handled in accordance with standard laboratory safety procedures. It is intended for research use only. A Safety Data Sheet (SDS) should be consulted for detailed information on handling, storage, and disposal.[1][4] The material is typically shipped at ambient temperature but should be stored at -20°C for long-term stability.[2][4]

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. DSPE-PEG-Azide, MW 2,000, 1938081-39-0 | BroadPharm [broadpharm.com]

- 3. dspe-peg(2000)-azide — TargetMol Chemicals [targetmol.com]

- 4. DSPE-PEG(2000) Azide powder Avanti Polar Lipids [sigmaaldrich.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 7. Lipidated Peptidomimetic Ligand-Functionalized HER2 Targeted Liposome as Nano-Carrier Designed for Doxorubicin Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EGF receptor-targeted nanocarriers for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. siRNA targeting VEGF inhibits hepatocellular carcinoma growth and tumor angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to DSPE-PEG-Azide 2000

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG-Azide 2000) is an amphiphilic functionalized lipid critical to the fields of drug delivery, nanotechnology, and bioconjugation. Its unique structure, comprising a hydrophobic lipid anchor (DSPE) and a hydrophilic polymer chain (PEG) terminating in a reactive azide (B81097) group, allows for the self-assembly of stealth nanoparticles, such as liposomes and micelles. These nanoparticles can evade the reticuloendothelial system, thereby prolonging circulation time in vivo.[1][2] The terminal azide group is a versatile chemical handle for "click chemistry," enabling the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules in a highly specific and efficient manner.[3][4][5] This guide provides a comprehensive overview of the structure, properties, and applications of DSPE-PEG-Azide 2000.

Chemical Structure and Physicochemical Properties

DSPE-PEG-Azide 2000 is a complex molecule composed of three key functional domains:

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) : This phospholipid component consists of a glycerol (B35011) backbone, two saturated stearic acid chains, and a phosphate (B84403) group. It serves as the hydrophobic anchor, driving the self-assembly into lipid bilayers (in liposomes) or a hydrophobic core (in micelles) in aqueous environments.[2][6]

-

PEG (Polyethylene Glycol) 2000 : A hydrophilic polymer chain with an average molecular weight of 2000 Daltons. The PEG chain forms a hydrated corona on the surface of nanoparticles, providing a "stealth" characteristic that reduces clearance by the mononuclear phagocyte system.[1][2]

-

Azide (-N₃) Group : A terminal reactive group that enables covalent conjugation via click chemistry.[3]

Quantitative Data

The key physicochemical properties of DSPE-PEG-Azide 2000 are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] | [7] |

| Synonyms | DSPE-PEG(2000) Azide | [4][7] |

| Average Molecular Weight | ~2800 g/mol (based on PEG 2000) | [7] |

| Molecular Formula | (C₂H₄O)ₙC₄₄H₈₄N₄O₁₀P·NH₄ | |

| CAS Number | 1938081-40-3 | |

| Purity | ≥90% | |

| Form | Powder | |

| Storage Temperature | -20°C | [3] |

| Solubility | Ethanol (B145695): up to 10 mg/mLChloroform: up to 10 mg/mLDMSO: 80 mg/mL | [5] |

Micellar Properties

In aqueous solutions above its critical micelle concentration (CMC), DSPE-PEG-Azide 2000 spontaneously self-assembles into micelles.[3][5][8] The properties of these micelles are crucial for their application as drug delivery vehicles.

| Property | Value | Reference(s) |

| Critical Micelle Concentration (CMC) | ~1.8 x 10⁻⁵ mol/L | [9] |

| Hydrodynamic Diameter | ~10 - 15 nm | [9][10] |

| Zeta Potential | -2.7 ± 1.1 mV | [9] |

| Core Melting Transition | 12.8°C | [11] |

Mechanism of Action: The Azide Moiety and Click Chemistry

The terminal azide group is the key to the functionality of DSPE-PEG-Azide 2000, serving as a reactant in "click chemistry". This term describes a class of reactions that are rapid, high-yield, and biocompatible.[4][12][13] The two primary click reactions involving azides are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]

-

CuAAC : This reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable triazole linkage. While highly efficient, the potential toxicity of the copper catalyst can limit its application in living systems.[14]

-

SPAAC : To overcome the toxicity of CuAAC, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with an azide without the need for a catalyst.[7][14] This bioorthogonal reaction is highly suitable for modifying biomolecules and for in vivo applications.[4][7][15]

Experimental Protocols

Protocol for Solubilization and Micelle Formation

This protocol describes a general method for preparing a stock solution of DSPE-PEG-Azide 2000 micelles.

-

Weighing : Accurately weigh the desired amount of DSPE-PEG-Azide 2000 powder in a sterile glass vial.

-

Initial Dissolution : To aid dissolution, add a small volume of a suitable organic solvent, such as ethanol or DMSO. For example, to prepare a 1 mg/mL solution in ethanol, add the corresponding volume of ethanol.[5]

-

Hydration : Add the desired aqueous buffer (e.g., phosphate-buffered saline, HEPES buffer) to the lipid solution dropwise while vortexing. The final concentration should be well above the CMC (~1.8 x 10⁻⁵ M) to ensure micelle formation.[9]

-

Sonication/Heating : If precipitation or cloudiness occurs, sonicate the solution in a bath sonicator or heat gently (e.g., to 60°C) until the solution becomes clear.[4][5] This helps to form uniform micelles.

-

Equilibration : Allow the solution to equilibrate at room temperature for at least one hour before use.

-

Storage : For long-term storage, it is recommended to store the lipid as a powder at -20°C.[3] Aqueous solutions should be used fresh or stored at 4°C for short periods.

General Protocol for SPAAC Bioconjugation

This protocol outlines the steps for conjugating a DBCO-functionalized molecule (e.g., a peptide or antibody) to DSPE-PEG-Azide 2000 nanoparticles.

-

Prepare Nanoparticles : Formulate DSPE-PEG-Azide 2000 micelles or liposomes as described in Protocol 4.1.

-

Prepare DBCO-Molecule : Dissolve the DBCO-functionalized molecule of interest in a compatible buffer.

-

Conjugation Reaction : Mix the DSPE-PEG-Azide 2000 nanoparticle solution with the DBCO-functionalized molecule. A molar excess of the DBCO-molecule (e.g., 2-5 equivalents) is often used to ensure efficient conjugation to the azide groups on the nanoparticle surface.

-

Incubation : Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by optimization experiments.[15] The reaction is typically complete within this timeframe.

-

Purification (Optional) : To remove any unreacted DBCO-molecule, the functionalized nanoparticles can be purified using methods such as dialysis or size exclusion chromatography.

-

Characterization : Confirm successful conjugation using appropriate analytical techniques (e.g., SDS-PAGE for proteins, HPLC, or mass spectrometry).

Characterization and Workflow

The successful formation and functionalization of DSPE-PEG-Azide 2000 nanoparticles require rigorous characterization.

-

Dynamic Light Scattering (DLS) : Used to measure the average hydrodynamic diameter and size distribution of the nanoparticles.[9]

-

Zeta Potential Measurement : Determines the surface charge of the nanoparticles, which is an indicator of their stability in suspension.

-

Small-Angle X-ray Scattering (SAXS) : Provides detailed information on the size and shape of the micelles.[9]

-

Nuclear Magnetic Resonance (NMR) : Can be used for detailed structural characterization of the micelle and its interaction with encapsulated drugs at an atomic level.[2]

Conclusion

DSPE-PEG-Azide 2000 is a powerful and versatile tool for researchers in drug delivery and nanotechnology. Its well-defined amphiphilic structure allows for the creation of stable, long-circulating nanoparticles. The presence of a terminal azide group enables precise surface modification via highly efficient click chemistry reactions, facilitating the development of targeted and multifunctional nanomedicines. The data and protocols provided in this guide serve as a foundational resource for the effective application of this critical lipid-polymer conjugate.

References

- 1. DSPE-PEG2000-Azide - Echelon Biosciences [echelon-inc.com]

- 2. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSPE-PEG-Azide, MW 2,000, 1938081-39-0 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DSPE-PEG-Azide (MW 2000) | Amphiphilic lipids | TargetMol [targetmol.com]

- 6. mdpi.com [mdpi.com]

- 7. avantiresearch.com [avantiresearch.com]

- 8. dspe-peg(2000) — TargetMol Chemicals [targetmol.com]

- 9. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 11. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. biochempeg.com [biochempeg.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]

chemical characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000]

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG2000-Azide) is a functionalized phospholipid-polymer conjugate critical in the field of drug delivery and nanomedicine.[1] Its amphiphilic nature, possessing both a hydrophobic lipid tail (DSPE) and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, allows for the spontaneous formation of micelles or lipid bilayers in aqueous solutions.[2] This property makes it an essential component in the formulation of nanoparticles and liposomes used as carriers for therapeutic agents, such as mRNA vaccines.[3] The PEGylated surface of these nanoparticles provides "stealth" characteristics, which helps to increase the circulation time of the encapsulated drugs in the bloodstream by reducing clearance by the mononuclear phagocyte system.[4][5]

The terminal azide (B81097) group on the PEG chain is a key functional feature, enabling the covalent attachment of targeting ligands, such as antibodies or peptides, through "click chemistry".[6] This allows for the development of targeted drug delivery systems that can selectively deliver therapeutic payloads to specific cells or tissues.[5] The two primary forms of click chemistry utilized with DSPE-PEG2000-Azide are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).[6][7]

Core Chemical Characteristics

The fundamental chemical and physical properties of DSPE-PEG2000-Azide are summarized in the tables below. These properties are crucial for its application in formulation development and bioconjugation.

General Properties

| Property | Value | Source |

| Full Chemical Name | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (ammonium salt) | [4] |

| Synonyms | DSPE-PEG(2000) Azide, DSPE-PEG-N3 | [4][8] |

| CAS Number | 1938081-40-3 | [1][9] |

| Molecular Formula | (C₂H₄O)nC₄₄H₈₄N₄O₁₀P.NH₄ | [1] |

| Average Molecular Weight | ~2816.483 g/mol | [4][9] |

| Physical State | White to off-white powder or solid | [2][4][8] |

Solubility and Purity

| Property | Value | Source |

| Solubility | Soluble in ethanol (B145695) (up to 10 mg/ml), chloroform (B151607) (up to 10 mg/ml), DMSO, dichloromethane, acetone, and DMF. | [1][2][6][8] |

| Purity | Typically ≥90% to >99% (as determined by HPLC) | [1][9] |

Storage and Stability

| Property | Value | Source |

| Storage Temperature | -20°C for long-term storage. | [1][2][4] |

| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical. | [8] |

Experimental Protocols

Detailed methodologies for the use of DSPE-PEG2000-Azide in liposome (B1194612) preparation and bioconjugation are provided below.

Liposome Formulation via Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing liposomes incorporating DSPE-PEG2000-Azide.[6][9]

Materials:

-

Primary phospholipid (e.g., DSPC, POPC)

-

Cholesterol

-

DSPE-PEG2000-Azide

-

Organic solvent (e.g., chloroform, chloroform:methanol mixture)

-

Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (optional, for size reduction)

Procedure:

-

Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and DSPE-PEG2000-Azide in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized based on the desired characteristics of the liposomes.[1]

-

Film Formation: Remove the organic solvent using a rotary evaporator. This will form a thin, uniform lipid film on the inner wall of the flask.[3][4] The flask should be rotated in a water bath set at a temperature above the phase transition temperature of the lipids to ensure a uniform film.

-

Drying: Further dry the lipid film under a high vacuum for at least one hour to remove any residual organic solvent.[1]

-

Hydration: Add the aqueous hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should also be above the lipid phase transition temperature. Agitate the flask to hydrate (B1144303) the film, which will lead to the formation of multilamellar vesicles (MLVs).[3][4]

-

Size Reduction (Optional): To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension can be subjected to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder.[4][6] An odd number of passes is recommended.[4]

-

Characterization: The resulting liposome suspension should be characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).[5]

Bioconjugation via Click Chemistry

The azide functionality of DSPE-PEG2000-Azide allows for the covalent attachment of molecules containing a compatible reactive group, such as an alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN).[3][6]

SPAAC is a copper-free click chemistry reaction that is highly biocompatible, making it suitable for applications involving living cells.[7][10]

Materials:

-

DSPE-PEG2000-Azide containing liposomes

-

DBCO- or BCN-functionalized molecule (e.g., peptide, antibody)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: In a reaction vessel, combine the DSPE-PEG2000-Azide functionalized liposomes with the DBCO- or BCN-containing molecule in the reaction buffer. A molar excess of the functionalized molecule is typically used to ensure efficient conjugation.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time can range from a few hours to overnight, depending on the reactants and their concentrations.[10]

-

Purification: Remove the unreacted molecule by a suitable purification method, such as size-exclusion chromatography or dialysis, to isolate the conjugated liposomes.[10]

-

Characterization: Confirm the successful conjugation using techniques like SDS-PAGE (for protein conjugation), HPLC, or mass spectrometry.

CuAAC is a highly efficient click chemistry reaction but requires a copper(I) catalyst, which can be toxic to cells. Therefore, it is typically used for conjugations that do not involve live cells.[11][12]

Materials:

-

DSPE-PEG2000-Azide containing liposomes

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA, TBTA) (optional, to improve reaction efficiency and reduce cytotoxicity)

-

Reaction buffer

Procedure:

-

Catalyst Preparation: Prepare a stock solution of CuSO₄ and a separate stock solution of the reducing agent. If a ligand is used, it can be pre-mixed with the CuSO₄ solution.[13]

-

Reaction Setup: In a reaction vessel, combine the DSPE-PEG2000-Azide liposomes and the alkyne-functionalized molecule in the reaction buffer.

-

Reaction Initiation: Add the CuSO₄ solution (and ligand, if used) to the mixture, followed by the addition of the sodium ascorbate (B8700270) solution to initiate the reaction.[13]

-

Incubation: Allow the reaction to proceed at room temperature for 1 to 4 hours.

-

Purification: Purify the conjugated liposomes from the reaction mixture to remove the catalyst and unreacted molecules.

-

Characterization: Analyze the final product to confirm conjugation and purity.

Visualized Workflows

The following diagrams illustrate the key experimental workflows involving DSPE-PEG2000-Azide.

Caption: Workflow for liposome formulation using the thin-film hydration method.

Caption: General workflow for bioconjugation to DSPE-PEG2000-Azide liposomes.

References

- 1. researchgate.net [researchgate.net]

- 2. How to test the purity of DSPE - PEG2000 - COOH? - Blog [shochem.com]

- 3. Lipid Film Hydration Method for Preparation of Liposomes [ebrary.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Click Chemistry [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of DSPE-PEG-Azide 2kDa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG-Azide 2kDa). This functionalized lipid is a critical component in the development of advanced drug delivery systems, particularly for targeted therapies and nanoparticle formulations. The terminal azide (B81097) group allows for facile conjugation with alkyne-modified molecules via "click chemistry," a highly efficient and bioorthogonal reaction.[1][2][3]

Synthesis of DSPE-PEG-Azide 2kDa

The synthesis of DSPE-PEG-Azide 2kDa typically involves a two-step process starting from a commercially available precursor, DSPE-PEG-Amine 2kDa. This method is generally preferred over starting from DSPE-PEG-OH due to the more straightforward and efficient conversion of the amine to an azide group.

Synthetic Pathway Overview

The overall synthetic strategy involves the conversion of the terminal primary amine of DSPE-PEG-Amine to an azide functionality. A common method for this transformation is through a diazo transfer reaction using a reagent such as triflyl azide (TfN₃) or by reaction with an azide-containing activated ester. A patent describes a route involving the reaction of DSPE with an azide-substituted PEG chloroformate, followed by reduction of the azide to an amine, which can be conceptually reversed for the synthesis of the azide from the amine.[4]

Experimental Protocol: Azidation of DSPE-PEG-Amine 2kDa

This protocol is a representative procedure compiled from established chemical principles for the conversion of amines to azides.

Materials:

-

DSPE-PEG-Amine 2kDa

-

Imidazole-1-sulfonyl azide hydrochloride (or alternative diazo-transfer reagent)

-

Copper (II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Reaction Scheme:

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DSPE-PEG-Azide (MW 2000) | Amphiphilic lipids | TargetMol [targetmol.com]

- 4. CN101805369B - Preparation methods of distearoyl phosphatidyl ethanolamine and amino polyethylene glycol derivatives thereof - Google Patents [patents.google.com]

A Technical Guide to the Critical Micelle Concentration of DSPE-PEG-Azide MW 2000

This guide provides an in-depth overview of the critical micelle concentration (CMC) for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG-Azide MW 2000). While direct CMC data for the azide-terminated variant is not extensively published, the value is considered to be nearly identical to its widely studied methoxy- or hydroxyl-terminated counterpart, DSPE-PEG 2000. The terminal azide (B81097) group is small and does not significantly alter the amphiphilic nature of the molecule. This document details the established CMC values for DSPE-PEG 2000 under different solvent conditions, outlines the primary experimental protocol for its determination, and visualizes key processes for clarity.

DSPE-PEG-Azide is an amphiphilic polymer utilized in the formation of micelles and liposomes for advanced drug delivery systems, including mRNA vaccines.[1][2] The azide group serves as a reactive handle for "click chemistry," allowing for the covalent attachment of targeting ligands or other molecules to the surface of nanoparticles.[1][3]

Critical Micelle Concentration Data

The CMC is the concentration at which the individual lipid monomers begin to self-assemble into stable micellar structures. This parameter is a crucial indicator of the stability of the micellar formulation, especially upon dilution in physiological environments. The CMC of DSPE-PEG 2000 is highly influenced by the ionic strength of the solvent.

| Compound | Solvent/Buffer | CMC Value (µM) | Measurement Technique |

| DSPE-PEG 2000 | General (Aqueous) | 0.5 - 1.5 | Fluorescence Probe |

| DSPE-PEG 2000 | HEPES Buffered Saline | 0.5 - 1.0 | Fluorescence Probe |

| DSPE-PEG 2000 | Pure Water | 10 - 20 | Fluorescence Probe (DPH) |

Data compiled from studies on DSPE-PEG 2000, which is an excellent proxy for DSPE-PEG-Azide 2000.[4][5]

The significant difference in CMC between pure water and buffered saline highlights the role of electrolytes in micelle formation.[5] Salts in the buffer screen the electrostatic repulsion between the charged phosphate (B84403) groups, thereby lowering the concentration required for micellization.[5]

Experimental Protocol: CMC Determination via Pyrene (B120774) Fluorescence Assay

The most common method for determining the CMC of PEGylated lipids is through fluorescence spectroscopy using a hydrophobic probe, such as pyrene.[6][7] Pyrene's fluorescence emission spectrum is highly sensitive to the polarity of its microenvironment.[7] Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, it preferentially partitions into the nonpolar, hydrophobic core of the newly formed micelles. This change is monitored by observing the ratio of the intensities of the first and third vibronic peaks (I₁ at ~372 nm and I₃ at ~383 nm) in the pyrene emission spectrum.

Methodology

-

Stock Solution Preparation :

-

Prepare a stock solution of pyrene in a suitable organic solvent like acetone (B3395972) or ethanol (B145695) (e.g., 0.2 mM).[8]

-

Prepare a series of aqueous solutions of DSPE-PEG-Azide with concentrations spanning the expected CMC range (e.g., from 0.01 µM to 100 µM).[6]

-

-

Sample Preparation :

-

Aliquot the DSPE-PEG-Azide solutions into separate vials.

-

Add a small volume of the pyrene stock solution to each vial to achieve a final, very low pyrene concentration (e.g., ~0.6 µM).[6]

-

The organic solvent is then evaporated, often by gentle heating or under a stream of nitrogen, leaving a thin film of pyrene and lipid.

-

The aqueous buffer is added, and the samples are incubated, typically overnight at room temperature and protected from light, to ensure the pyrene reaches equilibrium within the solutions.[6]

-

-

Fluorescence Measurement :

-

Data Analysis :

-

Calculate the intensity ratio (I₁/I₃ or I₃/I₁) for each DSPE-PEG-Azide concentration.

-

Plot the intensity ratio against the logarithm of the lipid concentration.

-

The resulting plot will typically show two linear regions. The point where these two lines intersect is determined to be the Critical Micelle Concentration.[6]

-

Visualizations

Principle of Micelle Formation

The following diagram illustrates the self-assembly process of DSPE-PEG-Azide monomers. Below the CMC, the molecules exist as individual monomers. As the concentration increases to and above the CMC, they spontaneously form micelles with a hydrophobic core (DSPE) and a hydrophilic corona (PEG-Azide).

Caption: Monomer self-assembly into a core-shell micelle above the CMC.

Experimental Workflow for CMC Determination

This diagram outlines the key steps of the pyrene fluorescence assay used to determine the CMC.

References

- 1. DSPE-PEG-Azide, MW 2,000, 1938081-39-0 | BroadPharm [broadpharm.com]

- 2. dspe-peg(2000)-azide — TargetMol Chemicals [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. usc.gal [usc.gal]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Amphiphilic Properties of Azide-Terminated DSPE-PEG

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-Azide or DSPE-PEG-N3), an amphiphilic polymer conjugate critical to advancements in drug delivery and nanotechnology. We will explore its fundamental properties, synthesis, and characterization, with a focus on its self-assembly into micellar structures and its utility in bioconjugation via "click chemistry."

Introduction: The Molecular Architecture and Function of DSPE-PEG-Azide

DSPE-PEG-Azide is a functionalized phospholipid-polymer conjugate that possesses an amphiphilic structure, meaning it has both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.[1][2][3] This dual nature is conferred by its two main components:

-

A hydrophobic DSPE tail: The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is a lipid with two long fatty acid chains (stearoyl chains) that readily avoid water.[1][4]

-

A hydrophilic PEG head: The polyethylene (B3416737) glycol (PEG) chain is a flexible, water-soluble polymer that forms the outer shell of the resulting nanoparticle.[2][5][6]

This architecture allows DSPE-PEG-Azide to spontaneously self-assemble into core-shell structures like micelles or liposomes when placed in an aqueous environment.[1][7][8][9] The hydrophobic DSPE tails congregate to form a core, which can effectively encapsulate poorly water-soluble drugs, while the hydrophilic PEG chains form a protective outer corona. This PEGylated surface provides a "stealth" characteristic, helping the nanoparticles evade recognition by the immune system, thereby prolonging their circulation time in the bloodstream.[1][3][4]

The key feature of this molecule is the terminal azide (B81097) group (N3) on the PEG chain.[10][11] This group is a versatile chemical handle for "click chemistry," a set of highly efficient and specific reactions.[12] The azide group can readily react with molecules containing an alkyne group through either a copper-catalyzed reaction (CuAAC) or a strain-promoted, copper-free reaction (SPAAC).[7][12][13] This enables the covalent attachment of various targeting ligands—such as antibodies, peptides, or small molecules—to the surface of the nanoparticle, guiding the encapsulated drug to specific cells or tissues.[6][11]

Synthesis of DSPE-PEG-Azide

The synthesis of azide-terminated DSPE-PEG typically involves a two-step modification of a commercially available DSPE-PEG with a hydroxyl (-OH) terminal group. The process is designed to be efficient and quantitative.

-

Activation of the Hydroxyl Group: The terminal hydroxyl group of the DSPE-PEG is first converted into a better leaving group. This is commonly achieved by reacting it with mesyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (TEA) to form a mesylated or tosylated intermediate (DSPE-PEG-OMs or DSPE-PEG-OTs).

-

Nucleophilic Substitution: The activated intermediate is then reacted with an azide source, typically sodium azide (NaN3). The azide ion (N3-) acts as a nucleophile, displacing the mesylate or tosylate group to form the final DSPE-PEG-N3 product.

Below is a diagram illustrating the general synthetic workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]

- 5. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSPE-PEG-Azide, MW 2,000, 1938081-39-0 | BroadPharm [broadpharm.com]

- 8. DSPE-PEG-Azide (MW 2000) | Amphiphilic lipids | TargetMol [targetmol.com]

- 9. amsbio.com [amsbio.com]

- 10. biochempeg.com [biochempeg.com]

- 11. DSPE-PEG-Azide/DSPE-PEG-N3 - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. DSPE-PEG 2000 Azide Supplier | CAS 1938081-40-3 | Tocris Bioscience [tocris.com]

The Multifaceted Role of DSPE-PEG-Azide in Nanomedicine and Drug Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-Azide) has emerged as a critical component in the rational design of advanced nanomedicine and drug delivery systems. Its unique amphiphilic architecture, comprising a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer terminating in a reactive azide (B81097) group, provides a versatile platform for the formulation of long-circulating, target-specific nanoparticles. The DSPE portion readily integrates into the lipid bilayer of liposomes or the core of micelles, while the PEG chain confers "stealth" properties, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging systemic circulation time.[1][2] The terminal azide group is a key functional handle for the covalent attachment of targeting ligands, imaging agents, or other biomolecules via highly efficient and bio-orthogonal "click chemistry."[3][4] This guide provides a comprehensive technical overview of the core applications of DSPE-PEG-Azide, including quantitative data on nanoparticle characteristics, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Principles and Applications

DSPE-PEG-Azide is instrumental in the development of sophisticated drug delivery platforms. Its primary functions include:

-

Formation of Stealth Nanoparticles: The PEGylated surface of nanoparticles formulated with DSPE-PEG-Azide minimizes protein adsorption and recognition by the immune system, leading to extended circulation half-life and enhanced accumulation in pathological tissues through the enhanced permeability and retention (EPR) effect.[1][5]

-

Bioconjugation via Click Chemistry: The terminal azide group allows for the covalent attachment of a wide array of molecules containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO, BCN) through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[3][6] This enables the facile surface functionalization of nanoparticles with targeting moieties such as antibodies, peptides, and small molecules for receptor-mediated delivery.[7]

-

Drug Encapsulation and Controlled Release: DSPE-PEG-Azide is a key component in the formulation of liposomes and micelles that can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation and facilitating their controlled release at the target site.[8][9]

Quantitative Data on DSPE-PEG-Azide Nanoparticle Formulations

The physicochemical properties of nanoparticles are critical determinants of their in vivo behavior and therapeutic efficacy. The following tables summarize key quantitative data from studies utilizing DSPE-PEG in nanoparticle formulations.

Table 1: Physicochemical Properties of DSPE-PEG Containing Nanoparticles

| Formulation Composition (molar ratio) | Drug | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| DSPC:DSPE-PEG2000:Timosaponin AIII (8:2:1) | Timosaponin AIII | 110.3 ± 2.1 | 0.13 ± 0.02 | -25.7 ± 1.5 | [10] |

| CPT-11:DSPE-mPEG2000 | CPT-11 | ~90 | ~0.1 | Not Reported | [6] |

| QUE:TMZ:DSPE-PEG2000 | Quercetin (B1663063) & Temozolomide | ~150 | < 0.2 | ~ -20 | [5] |

| DPPC:DSPC:DSPE-PEG2000 (80:15:5) | Doxorubicin | Not Reported | Not Reported | Not Reported | [8] |

Table 2: Drug Loading and Encapsulation Efficiency of DSPE-PEG Containing Nanoparticles

| Formulation Composition (molar ratio) | Drug | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |

| DSPC:DSPE-PEG2000:Timosaponin AIII (8:2:1) | Timosaponin AIII | 2.5 ± 0.2 | 90.1 ± 3.4 | [10] |

| CPT-11:DSPE-mPEG2000 | CPT-11 | Not Reported | 90.0 ± 1.0 | [6] |

| PTX-LAP NPs | Paclitaxel & Lapatinib | 6.7 ± 0.2 (PTX), 2.5 ± 0.1 (LAP) | 67.0 ± 2.2 (PTX), 25.0 ± 1.5 (LAP) | [11] |

| CCM/Dox CSA-NPs | Curcumin & Doxorubicin | 3.4 ± 0.5 (CCM), 3.8 ± 0.6 (Dox) | 62.2 ± 5.7 (CCM), 69.4 ± 3.5 (Dox) | [12] |

Table 3: In Vitro Drug Release from DSPE-PEG Containing Nanoparticles

| Formulation | Drug | Release Conditions | Cumulative Release (%) at 12h | Reference |

| EI8 formulation | Not Specified | Not Specified | 97.2 | [13] |

| Temperature Sensitive Liposomes (DPPC:MSPC:DSPE-PEG2000) | Doxorubicin | 42°C | Nearly 100% (within seconds) | [8] |

| DPPC-based liposomes | Doxorubicin | pH 5.5, 37°C | ~40% at 24h | [14] |

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-Azide Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a defined size incorporating DSPE-PEG-Azide.[15]

Materials:

-

Primary phospholipid (e.g., DSPC, DPPC)

-

Cholesterol

-

DSPE-PEG-Azide

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Argon or nitrogen gas

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Azide in a specific molar ratio) in chloroform in a round-bottom flask.

-

Evaporate the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C) to form a thin, uniform lipid film on the inner surface of the flask.

-

To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

-

-

Hydration:

-

Warm the hydration buffer to a temperature above the lipid phase transition temperature.

-

Add the warm buffer to the flask containing the lipid film.

-

Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the liposome extruder with a 100 nm polycarbonate membrane.

-

Equilibrate the extruder to a temperature above the lipid phase transition temperature.

-

Load the MLV suspension into one of the extruder syringes.

-

Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times).[16]

-

The resulting translucent suspension contains small unilamellar vesicles (SUVs) of a defined size.

-

Store the liposomes at 4°C.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Ligand Conjugation

This protocol outlines the conjugation of an alkyne-functionalized ligand to the surface of DSPE-PEG-Azide containing liposomes.[17][18]

Materials:

-

DSPE-PEG-Azide containing liposomes

-

Alkyne-functionalized ligand

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Size-exclusion chromatography column for purification

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 200 mM stock solution of THPTA ligand in water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

Dissolve the alkyne-functionalized ligand in a suitable solvent (e.g., DMSO or water).

-

-

Catalyst Pre-complexation:

-

Mix CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes to form the Cu(I) complex.[18]

-

-

Conjugation Reaction:

-

To the DSPE-PEG-Azide liposome suspension, add the alkyne-functionalized ligand at a desired molar ratio.

-

Add the pre-complexed Cu(I)/THPTA catalyst.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.[17]

-

-

Purification:

-

Purify the ligand-conjugated liposomes from unreacted reagents using size-exclusion chromatography.

-

Visualizations: Signaling Pathways and Experimental Workflows

Cellular Uptake and Intracellular Trafficking

The surface functionalization of DSPE-PEG-Azide nanoparticles with specific ligands enables targeted delivery to cells expressing the corresponding receptors. The primary mechanism of cellular entry for such targeted nanoparticles is receptor-mediated endocytosis.[19][20]

Caption: Receptor-mediated endocytosis pathway of a ligand-targeted nanoparticle.

Experimental Workflow for the Development of a DSPE-PEG-Azide Based Targeted Drug Delivery System

The development of a targeted nanomedicine involves a multi-step process from formulation to in vivo evaluation.[21]

Caption: A typical experimental workflow for developing a targeted drug delivery system.

Conclusion

DSPE-PEG-Azide is a powerful and versatile tool in the field of nanomedicine, enabling the creation of highly effective and targeted drug delivery systems. Its ability to form stealth nanoparticles, coupled with the efficiency of click chemistry for bioconjugation, provides researchers with a robust platform to design next-generation therapeutics. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and developers working to harness the full potential of DSPE-PEG-Azide in their research and development endeavors. As our understanding of nano-bio interactions continues to grow, the rational design of DSPE-PEG-Azide-based nanomedicines will undoubtedly play an increasingly important role in the future of personalized and targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conjugation of Ligands to the Surface of Preformed Liposomes by Click Chemistry | Springer Nature Experiments [experiments.springernature.com]

- 4. Coupling of Ligands to the Liposome Surface by Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. labinsights.nl [labinsights.nl]

- 8. Drug release kinetics of temperature sensitive liposomes measured at high temporal resolution with a millifluidic device - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Drug loading efficiency and drug entrapment efficiency of prepared CSA-NPs (n=3) [jbr-pub.org.cn]

- 13. researchgate.net [researchgate.net]

- 14. From Design to Study of Liposome-Driven Drug Release Part 1: Impact of Temperature and pH on Environment [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Liposomes: Protocol [inanobotdresden.github.io]

- 17. broadpharm.com [broadpharm.com]

- 18. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 19. d-nb.info [d-nb.info]

- 20. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vivo Fate of Targeted Drug Delivery Carriers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of DSPE-PEG-Azide in Liposomes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) with a terminal azide (B81097) group (DSPE-PEG-Azide) and its pivotal role in the development of advanced liposomal drug delivery systems. We will delve into its core mechanism of action, provide detailed experimental protocols for its application, present quantitative data, and visualize key processes.

Core Mechanism of Action: A Tripartite Functionality

The efficacy of DSPE-PEG-Azide as a component in liposomal formulations stems from the distinct roles of its three main components: the DSPE lipid anchor, the PEG spacer, and the terminal azide functional group. This tripartite structure allows for stable integration, enhanced systemic circulation, and versatile surface functionalization for targeted delivery.

The DSPE Anchor: Secure Integration into the Bilayer

The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) component is a phospholipid with two saturated 18-carbon acyl chains. Its hydrophobic nature allows it to seamlessly and stably integrate into the lipid bilayer of liposomes during their formation. The long, saturated acyl chains of DSPE enhance the rigidity and integrity of the liposome (B1194612) membrane, contributing to greater stability and reduced drug leakage.[1]

The PEG Spacer: The "Stealth" Shield

The polyethylene (B3416737) glycol (PEG) chain acts as a hydrophilic spacer, forming a protective layer on the surface of the liposome. This PEGylation has several critical functions:

-

Steric Hindrance : The PEG layer creates a steric barrier that inhibits the adsorption of opsonin proteins from the bloodstream. This opsonization process would otherwise mark the liposomes for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.

-

Prolonged Circulation : By evading the MPS, "stealth" liposomes exhibit significantly longer circulation half-lives in vivo.[2] This extended circulation time increases the probability of the liposome reaching its target tissue.[2][3]

-

Enhanced Stability : The hydrophilic PEG chains improve the colloidal stability of the liposomes in aqueous environments, preventing aggregation.[2]

The Azide (N₃) Terminus: A Gateway for Bioconjugation

The terminal azide group is the key to the versatility of DSPE-PEG-Azide. It serves as a highly specific and efficient chemical handle for attaching targeting moieties through "click chemistry."[4][5] This bioorthogonal conjugation strategy allows for the covalent attachment of a wide range of molecules, such as antibodies, peptides, aptamers, or small molecules, to the liposome surface.[4][5] This functionalization transforms the liposome from a passive delivery vehicle into a targeted system capable of recognizing and binding to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.

Bioconjugation via Click Chemistry

Click chemistry provides a powerful method for modifying the surface of liposomes because it is highly efficient, specific, and can be performed in aqueous media under mild conditions.[6] The two primary forms used with DSPE-PEG-Azide are Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

-

CuAAC : This reaction involves the use of a copper(I) catalyst to join the terminal azide on the liposome with a terminal alkyne on the targeting ligand. While highly efficient, the potential toxicity of the copper catalyst can be a concern for in vivo applications.[4]

-

SPAAC : This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), on the targeting ligand.[7][8] The ring strain of the cyclooctyne allows it to react spontaneously with the azide group, eliminating the need for a toxic catalyst and making it highly suitable for biological applications.[8][9]

Experimental Protocols

Detailed methodologies are essential for the successful application of DSPE-PEG-Azide in research. The following are representative protocols.

Protocol 1: Preparation of Azide-Functionalized Liposomes

This protocol describes the preparation of unilamellar liposomes incorporating DSPE-PEG-Azide using the thin-film hydration and extrusion method.[10][11][12][13]

Materials:

-

Primary phospholipid (e.g., DSPC or HSPC)

-

Cholesterol

-

DSPE-PEG(2000)-Azide

-

Chloroform and/or Methanol

-

Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Rotary evaporator, water bath, mini-extruder, polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation :

-

Dissolve the lipids (e.g., a molar ratio of DSPC:Cholesterol:DSPE-PEG-Azide 55:40:5) in a chloroform/methanol (2:1 v/v) mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.

-

Further dry the film under a high vacuum for at least 2 hours (or overnight) to remove all residual solvent.[12]

-

-

Hydration :

-

Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be kept above the lipid transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion) :

-

To obtain small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to extrusion.

-

Load the suspension into a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Pass the suspension through the membrane for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of liposomes.[13]

-

-

Storage : Store the final liposome suspension at 4°C.

Protocol 2: Surface Functionalization via SPAAC

This protocol outlines the conjugation of a DBCO-functionalized ligand to the surface of pre-formed azide-liposomes.[8][9]

Materials:

-

Azide-functionalized liposomes (from Protocol 1)

-

DBCO-functionalized targeting ligand (e.g., peptide, antibody fragment)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Size exclusion chromatography column or dialysis system for purification

Procedure:

-

Reaction Setup :

-

Mix the azide-functionalized liposomes with the DBCO-functionalized ligand in the reaction buffer. A molar excess of the ligand (e.g., 5-10 fold molar excess relative to the azide groups on the liposome surface) is often used to drive the reaction to completion.

-

-

Incubation :

-

Incubate the reaction mixture at room temperature or 4°C. Reaction times can vary significantly (from a few hours to 72 hours) depending on the reactants.[14] The reaction progress can be monitored if analytical methods are available (e.g., HPLC).

-

-

Purification :

-

Remove the unreacted, excess ligand from the functionalized liposomes. This is typically achieved using size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis against the buffer.[15]

-

-

Characterization : Confirm the successful conjugation and characterize the final product for size, zeta potential, and ligand density.

Protocol 3: In Vitro Cellular Uptake Assay

This protocol describes how to quantitatively measure the uptake of fluorescently labeled targeted liposomes by cells using flow cytometry.[7][15][16]

Materials:

-

Targeted and non-targeted (control) liposomes, fluorescently labeled (e.g., incorporating a lipid dye like DiD or Rhodamine-DSPE).

-

Target cell line and appropriate complete cell culture medium.

-

Multi-well plates, CO₂ incubator.

-

Ice-cold PBS, Trypsin-EDTA.

-

Flow cytometer.

Procedure:

-

Cell Seeding : Seed the cells in a multi-well plate (e.g., 24-well plate) at a suitable density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Liposome Incubation :

-

Remove the culture medium and replace it with fresh medium containing the fluorescently labeled liposomes (both targeted and non-targeted formulations) at a specific concentration.

-

Incubate the cells with the liposomes for a defined period (e.g., 1-4 hours) at 37°C.[17]

-

-

Cell Harvesting :

-

After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove non-adherent liposomes.

-

Detach the cells using Trypsin-EDTA, then neutralize with complete medium.

-

Centrifuge the cell suspension and resuspend the cell pellet in cold PBS or flow cytometry buffer.

-

-

Flow Cytometry Analysis :

-

Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cells.

-

An increase in MFI for cells treated with targeted liposomes compared to non-targeted controls indicates successful target-mediated cellular uptake.[7]

-

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies involving PEGylated liposomes and click chemistry functionalization.

Table 1: Physicochemical Properties of Liposomes This table shows typical size and surface charge measurements for liposomes before and after modification. Data is representative and based on values reported in the literature.[14]

| Liposome Formulation | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta-potential (mV) |

| Pre-functionalization Liposomes | 115.2 ± 0.9 | < 0.1 | -4.02 ± 2.85 |

| Post-functionalization (Targeted) | 112.1 ± 0.7 | < 0.1 | -2.22 ± 3.06 |

Table 2: Click Chemistry Reaction Efficiency This table presents the conjugation efficiency for SPAAC on a liposomal surface, demonstrating the high yield of this method.[14]

| Reaction Type | Reactants | Incubation Time (h) | Mean Conversion Efficiency (%) |

| SPAAC | DSPE-PEG-Cyclooctyne + Azide-Peptide | 72 | 83 ± 1.5 |

| SPAAC + Affinity Tag | DSPE-PEG-Cyclooctyne/NTA + Azide-Peptide-His₃ | 72 | 87 ± 0.2 |

Table 3: In Vitro Cellular Uptake Enhancement This table illustrates the enhanced cellular uptake of targeted liposomes compared to non-targeted controls, as measured by fluorescence intensity. Data is conceptualized from findings where targeted systems show significantly higher uptake.[7][17]

| Cell Line | Liposome Formulation | Incubation Time (h) | Relative Mean Fluorescence Intensity (MFI) |

| U87MG (Target Receptor Positive) | Non-Targeted Liposomes | 4 | 100 ± 15 |

| U87MG (Target Receptor Positive) | Targeted Liposomes | 4 | 250 ± 30 |

| Control Cell Line (Receptor Negative) | Targeted Liposomes | 4 | 110 ± 18 |

Table 4: Pharmacokinetic Parameters of PEGylated Liposomes This table shows the significant impact of PEG-DSPE incorporation on the in vivo circulation time of liposomes.[1][2][3]

| Liposome Formulation | Molar % of PEG-DSPE | Plasma Half-life (t½) (hours) | Area Under Curve (AUC) (µg·h/mL) |

| Conventional Liposomes | 0% | ~1-2 | Low |

| Stealth Liposomes | 2% | ~18-24 | Significantly Increased |

| Stealth Liposomes | 5% | ~30-40 | Maximally Increased |

References

- 1. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 4. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 9. broadpharm.com [broadpharm.com]

- 10. studenttheses.uu.nl [studenttheses.uu.nl]

- 11. researchgate.net [researchgate.net]

- 12. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 13. benchchem.com [benchchem.com]

- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 15. benchchem.com [benchchem.com]

- 16. Liposome Cellular Uptake Study - CD Formulation [formulationbio.com]

- 17. researchgate.net [researchgate.net]

Azide-Functionalized Lipids for Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of azide-functionalized lipids, their application in bioconjugation, and detailed protocols for their use in creating targeted drug delivery systems and other advanced biological tools. The strategic incorporation of the azide (B81097) moiety onto lipid structures provides a versatile and bioorthogonal handle for the covalent attachment of a wide array of molecules, from small fluorescent probes to large protein antibodies.

Core Concepts: The Power of Bioorthogonal Chemistry

The utility of azide-functionalized lipids lies in their ability to participate in bioorthogonal reactions, chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][] The two most prominent bioorthogonal reactions involving azides are the Staudinger Ligation and the Azide-Alkyne Cycloaddition.

Staudinger Ligation

The Staudinger Ligation is a metal-free reaction between an azide and a phosphine.[] This reaction forms a stable amide bond and is particularly useful for bioconjugation due to its biocompatibility and the stability of the resulting linkage.[1][] The reaction proceeds under mild conditions, typically at room temperature in aqueous solutions, making it suitable for sensitive biological molecules.[1]

Azide-Alkyne Cycloaddition

The azide-alkyne cycloaddition is a highly efficient and specific "click chemistry" reaction that forms a stable triazole ring.[3][4] This reaction can be performed in two main variations:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely efficient but requires a copper catalyst, which can be toxic to cells, limiting its in vivo applications.[4][5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the click reaction that utilizes a strained cyclooctyne (B158145) to react with the azide.[3][6] SPAAC is highly bioorthogonal and has become a widely used tool for in vivo labeling and bioconjugation.[3][7]

Common Azide-Functionalized Lipids

A variety of azide-functionalized lipids are commercially available or can be synthesized to facilitate the creation of functionalized liposomes and lipid nanoparticles (LNPs). These lipids typically consist of a standard phospholipid structure with a polyethylene (B3416737) glycol (PEG) spacer terminating in an azide group. The PEG spacer enhances the bioavailability of the liposome (B1194612) by reducing clearance by the immune system and provides a flexible linker for the attached molecule.

Commonly used azide-functionalized lipids include derivatives of:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) [8][]

These are often available with varying PEG chain lengths (e.g., PEG2000) to modulate the properties of the resulting liposome.[8][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the characterization and conjugation efficiency of azide-functionalized lipid systems.

Table 1: Physicochemical Properties of Azide-Functionalized Liposomes

| Liposome Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Azide-functionalized liposomes (unconjugated) | ~100 | Low (<0.2) | Not specified | [11] |

| DBCO-functionalized liposomes (unconjugated) | ~130 | Not specified | ~ -5 | [12] |

| Antibody-conjugated liposomes (via SPAAC) | Increase of 10-25 nm post-conjugation | Similar to unconjugated | ~ -10 to -15 | [12][13] |

Table 2: Bioconjugation Reaction Parameters and Efficiency

| Reaction Type | Reactants | Typical Reaction Time | Conjugation Efficiency | Key Considerations | Reference |

| SPAAC | Azide-Liposome + DBCO-Antibody | 1-2 hours | High (>90% in some systems) | Copper-free, suitable for in vivo applications. Kinetics can be slower than CuAAC. | [13][14][15] |

| Staudinger Ligation | Azide-Molecule + Phosphine-Liposome | 6 hours | High | Metal-free, forms a native amide bond. | [16] |

| CuAAC | Azide-Peptide + Alkyne-Peptide | 1-5 hours | >95% | Requires copper catalyst which can be cytotoxic. | [17][18] |

Experimental Protocols

Protocol 1: Formulation of Azide-Functionalized Liposomes by Lipid Film Hydration and Extrusion

This protocol describes a common method for preparing azide-functionalized liposomes.

Materials:

-

Azide-functionalized lipid (e.g., DSPE-PEG(2000)-Azide)

-

Backbone lipids (e.g., DSPC, Cholesterol)[16]

-

Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

-

Lipid Film Formation:

-

Dissolve the azide-functionalized lipid and backbone lipids in chloroform in a round-bottom flask. A typical molar ratio is 2:1 for DSPC:Cholesterol with 0.5 mol% of the DSPE-PEG-phosphine anchor lipid.[16]

-

Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

-

Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.[16]

-

-

Hydration:

-

Hydrate the lipid film with the desired buffer (e.g., PBS) by vortexing the flask. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipids.

-

-

Extrusion:

-

Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Transfer the hydrated lipid suspension to the extruder.

-

Extrude the liposomes by passing them through the membrane multiple times (typically 10-20 passes) to obtain unilamellar vesicles of a uniform size.[11]

-

-

Characterization:

-

Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).[16]

-

Protocol 2: Antibody Conjugation to Azide-Functionalized Liposomes via SPAAC

This protocol outlines the conjugation of a DBCO-modified antibody to azide-functionalized liposomes.

Materials:

-

Azide-functionalized liposomes (prepared as in Protocol 1)

-

DBCO-functionalized antibody (prepare by reacting the antibody with a DBCO-NHS ester)

-

PBS (pH 7.4)

-

Size-exclusion chromatography (SEC) column for purification

Methodology:

-

Antibody Modification:

-

Modify the antibody with a DBCO-NHS ester reagent according to the manufacturer's protocol to introduce the strained alkyne. A 10-fold molar excess of the NHS ester is often used.[]

-

Remove excess, unreacted DBCO reagent by dialysis or using a desalting column.[]

-

-

Conjugation Reaction:

-

Mix the azide-functionalized liposomes with the DBCO-modified antibody in PBS. The molar ratio of antibody to reactive lipid will need to be optimized for the specific application.

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.[20]

-

-

Purification:

-

Separate the antibody-conjugated liposomes from unreacted antibody using size-exclusion chromatography (SEC).[13]

-

-

Characterization:

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 4. mdpi.com [mdpi.com]

- 5. Click Chemistry for Liposome Surface Modification | Springer Nature Experiments [experiments.springernature.com]

- 6. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DOPE-PEG-Azide, MW 2,000 | BroadPharm [broadpharm.com]

- 10. DOPE-PEG(2000) Azide - Creative Biolabs [creative-biolabs.com]

- 11. NanoFabTx Azide lipid mix for the synthesis of azide-functionalized liposomes for small molecule and targeted delivery [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Azide-Reactive Liposome for Chemoselective and Biocompatible Liposomal Surface Functionalization and Glyco-Liposomal Microarray Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. A versatile method for the preparation of conjugates of peptides with DNA/PNA/analog by employing chemo-selective click reaction in water - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

introduction to click chemistry with DSPE-PEG lipids

An In-Depth Technical Guide to Click Chemistry with DSPE-PEG Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug delivery and bioconjugation, precision and efficiency are paramount. "Click chemistry" represents a class of chemical reactions that are rapid, selective, and high-yield, making them ideal for seamlessly connecting molecular building blocks under mild, aqueous conditions.[1][2][3] This guide focuses on the intersection of click chemistry with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-Poly(ethylene glycol) (DSPE-PEG), a biocompatible and amphiphilic polymer-lipid conjugate widely used in the formulation of nanocarriers like liposomes and micelles.[4][5]

The functionalization of DSPE-PEG with click-reactive handles (azides and alkynes) allows for the elegant and robust surface modification of pre-formed liposomes. This capability is critical for developing targeted drug delivery systems, where ligands such as peptides, antibodies, or small molecules are attached to the liposome (B1194612) surface to direct them to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.[6][7]

This technical guide provides an in-depth overview of the core principles of click chemistry, the role of DSPE-PEG lipids, detailed experimental protocols for liposome modification, and quantitative data to inform experimental design.

Part 1: Core Concepts of Click Chemistry

Click chemistry is not a single reaction but a philosophy that emphasizes simplicity, reliability, and bioorthogonality—the ability of a reaction to proceed in a complex biological environment without interfering with native biochemical processes.[1][8] The two most prominent types of click reactions used for bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)